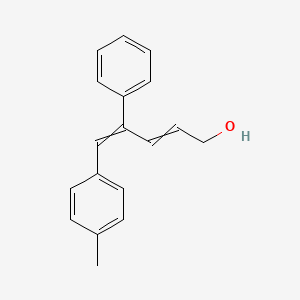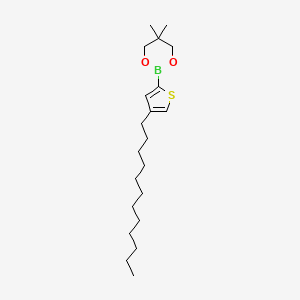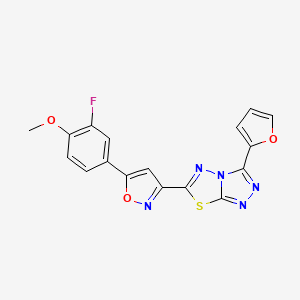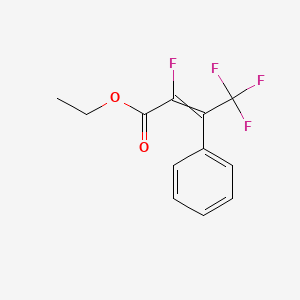
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a penta-2,4-dien-1-ol backbone substituted with 4-methylphenyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methylphenyl)-5-phenylhydantoin: This compound shares structural similarities but differs in its functional groups and reactivity.
4-Methylphenyl derivatives: Various derivatives with different substituents on the phenyl ring can exhibit distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
921195-46-2 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-4-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C18H18O/c1-15-9-11-16(12-10-15)14-18(8-5-13-19)17-6-3-2-4-7-17/h2-12,14,19H,13H2,1H3 |
InChI-Schlüssel |
LZEWHMFYDNSFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C=CCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)




methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)

![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)

![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
